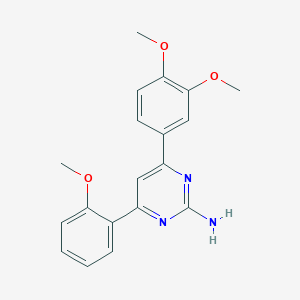

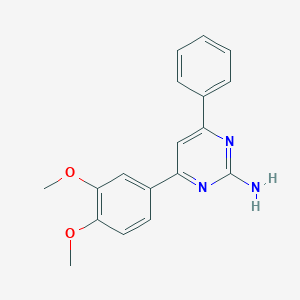

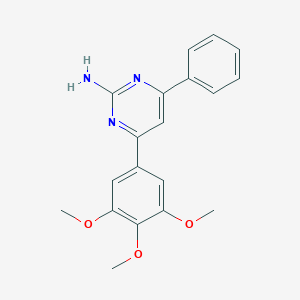

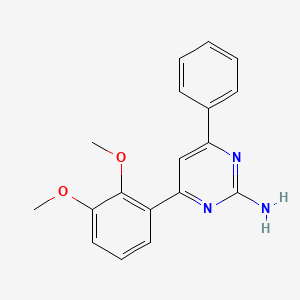

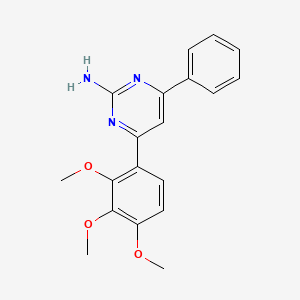

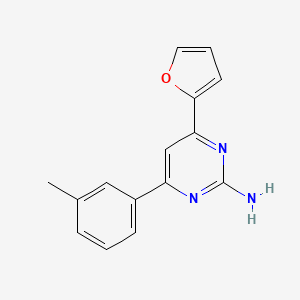

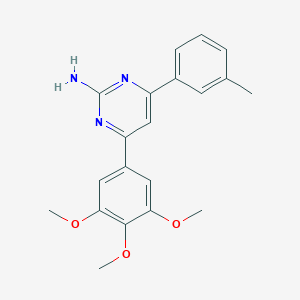

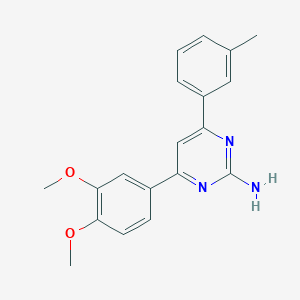

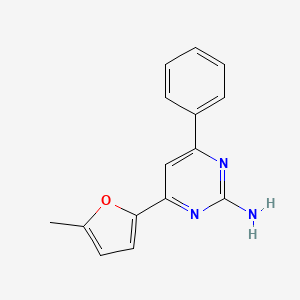

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine have been synthesized from 2-acetylpyridine and 5-methylfurfural .Scientific Research Applications

Metal-Catalyzed Reactions

This compound serves as a ligand in metal-catalyzed reactions due to its chelating properties. It has been tested in the Ni-catalyzed dimerization of benzyl bromide , showcasing its potential to facilitate various catalytic processes .

Photovoltaic Devices

The chelating nature of this compound allows it to form complexes with metals, which can be utilized in photovoltaic devices. These complexes can enhance the efficiency of light absorption and energy conversion in solar cells .

Sensors

In the field of sensors, the metal complexes of this ligand can be employed for detecting environmental pollutants or biological markers. The compound’s ability to bind with metals can be harnessed to create sensitive and selective sensing materials .

Medicinal Chemistry

The compound’s structural framework is conducive to forming complexes that can be explored for therapeutic applications. Its derivatives may be synthesized for potential use in drug development, particularly in targeting specific biological pathways .

Construction of MOFs

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. The compound can be used to construct MOFs due to its ability to act as a bridging ligand, connecting metal nodes and creating a stable framework .

Biomass Conversion

The compound is derived from biomass, making it an environmentally friendly option for synthesis. It can be used to develop greener synthetic pathways in chemical manufacturing, reducing reliance on non-renewable resources .

Mechanism of Action

Target of Action

Similar compounds, such as furan-based oxazole, isoxazole, and isothiazole derivatives, have been studied for their interaction with various biological targets .

Mode of Action

It’s worth noting that similar furan-based compounds have been used as ligands in metal-catalyzed reactions .

Result of Action

Similar furan-based compounds have shown potential applications in various fields, such as photovoltaic devices, sensors, medicinal chemistry, and the construction of mofs .

properties

IUPAC Name |

4-(5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-7-8-14(19-10)13-9-12(17-15(16)18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUOWJLLMUXSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.